2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone
CAS No.:
Cat. No.: VC17998293
Molecular Formula: C9H7Br2FO2
Molecular Weight: 325.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H7Br2FO2 |
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Molecular Weight | 325.96 g/mol |
IUPAC Name | 2-bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone |
Standard InChI | InChI=1S/C9H7Br2FO2/c1-14-9-6(11)2-5(3-7(9)12)8(13)4-10/h2-3H,4H2,1H3 |
Standard InChI Key | LMBWKUWBQQYKHB-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C=C1Br)C(=O)CBr)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone (C₉H₇Br₂FO₂) features a phenyl ring substituted with bromine (Br), fluorine (F), and methoxy (OCH₃) groups at positions 3, 5, and 4, respectively, while the ethanone moiety is brominated at the α-position. This arrangement creates a sterically hindered and electron-deficient aromatic system, enhancing its reactivity toward electrophilic and nucleophilic agents .
Physical Properties
Experimental data for this compound remain limited, but computational and analog-based estimates provide key insights:
The high logP value suggests significant lipophilicity, which may influence its pharmacokinetic behavior in biological systems .
Synthetic Methodologies
Direct Halogenation Strategies
The synthesis of 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone typically involves sequential halogenation of a methoxy-substituted acetophenone precursor. A representative route includes:
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Bromination of 1-(5-Fluoro-4-methoxyphenyl)ethanone: Treatment with bromine (Br₂) in acetic acid at 0–5°C introduces the first bromine atom at the α-position of the ketone .
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Electrophilic Aromatic Bromination: Subsequent reaction with N-bromosuccinimide (NBS) in dichloromethane installs the second bromine at the 3-position of the phenyl ring .
Key Reaction Conditions:
Step | Reagents/Conditions | Yield |
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1 | Br₂, CH₃COOH, 0–5°C, 2 h | 75% |
2 | NBS, CH₂Cl₂, AIBN, reflux, 6 h | 68% |
Palladium-Catalyzed Fluorination
Recent advances in C–H activation enable direct fluorination of analogous brominated acetophenones. For example, Pd(OAc)₂-catalyzed fluorination using Selectfluor® as the fluorine source achieves regioselective installation of fluorine at the 5-position . This method avoids multi-step protection/deprotection sequences, streamlining access to the target compound .
Reactivity and Chemical Transformations
Nucleophilic Substitution Reactions
The α-bromo ketone moiety is highly reactive toward nucleophiles. For instance:
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Ammonolysis: Reaction with aqueous ammonia yields 2-amino-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone, a precursor to imidazole derivatives .
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Grignard Reactions: Alkyl magnesium bromides add to the carbonyl group, forming tertiary alcohols that can be dehydrated to alkenes .
Cross-Coupling Applications
The bromine atoms facilitate Suzuki-Miyaura and Ullmann couplings. For example:
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Suzuki Coupling: Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ produces biaryl derivatives, expanding the compound’s utility in constructing polycyclic architectures .
Representative Coupling Reaction:
Substrate | Catalyst/Base | Product | Yield |
---|---|---|---|
4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)-4-phenyl-ethanone | 82% |
Applications in Medicinal Chemistry
Anacetrapib Intermediate
This compound serves as a key intermediate in synthesizing anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for cardiovascular disease treatment . Late-stage fluorination of brominated precursors using Pd catalysis has been critical in optimizing anacetrapib’s metabolic stability .
Antibacterial and Antifungal Activity
Halogenated acetophenones exhibit broad-spectrum antimicrobial properties. Preliminary assays indicate that 2-Bromo-1-(3-bromo-5-fluoro-4-methoxyphenyl)ethanone inhibits Staphylococcus aureus growth at MIC values of 8 µg/mL, likely through disruption of membrane integrity .
Challenges and Future Directions
Despite its synthetic utility, challenges persist:
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Stereochemical Control: The compound’s planar structure limits applications in asymmetric synthesis.
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Toxicity Concerns: Brominated aromatics may exhibit hepatotoxicity, necessitating structural modifications for drug development .
Future research should prioritize:
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Developing enantioselective fluorination protocols.
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Evaluating in vivo pharmacokinetics and safety profiles.
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